N-tert-Butylglycine sodium
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Overview
Description
N-tert-Butylglycine sodium: is a chemical compound with the molecular formula C6H12NO2.Na. It is a sodium salt derivative of N-tert-butylglycine, a compound that features a tert-butyl group attached to the nitrogen atom of glycine. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of tert-butyl benzoate with nitriles: This method involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst such as Zn(ClO4)2·6H2O.
Reaction of di-tert-butyl dicarbonate with nitriles: Another method involves the reaction of di-tert-butyl dicarbonate with nitriles catalyzed by Cu(OTf)2.
Industrial Production Methods: Industrial production of N-tert-Butylglycine sodium typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butylglycine sodium can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-tert-Butylglycine sodium is used as a building block in organic synthesis, particularly in the synthesis of N-tert-butyl amides, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and unique structure make it a useful tool in biochemical assays.
Medicine: this compound derivatives have been explored for their potential therapeutic applications, including as inhibitors of specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N-tert-Butylglycine sodium involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group attached to the nitrogen atom of glycine can influence the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of the target molecule, leading to various biochemical effects .
Comparison with Similar Compounds
N-tert-Butanesulfinyl imines: These compounds are used in the asymmetric synthesis of nitrogen-containing heterocycles and share the tert-butyl group attached to the nitrogen atom.
N-tert-Butyl amides: These compounds are synthesized using similar methods and have applications in drug synthesis and organic chemistry.
Uniqueness: N-tert-Butylglycine sodium is unique due to its specific structure, which combines the properties of glycine and the tert-butyl group. This combination imparts stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
1011401-89-0 |
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Molecular Formula |
C6H12NNaO2 |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
sodium;2-(tert-butylamino)acetate |
InChI |
InChI=1S/C6H13NO2.Na/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
InChI Key |
AAPQJQRIUSSYBB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)NCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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